molecular formula C14H19N3O2 B11853052 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B11853052
M. Wt: 261.32 g/mol
InChI Key: IDZVOIMWCONVRH-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a quinazoline ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline and piperidine derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline ring can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of the quinazoline and piperidine rings, which confer distinct biological activities and chemical reactivity. Its structural features make it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H19N3O2/c18-14(19)10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h9-10H,1-8H2,(H,18,19)

InChI Key

IDZVOIMWCONVRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)C(=O)O

Origin of Product

United States

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